

5-Chloro-2-methoxybenzaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-methoxybenzaldehyde

Cat. No.: B1307231

[Get Quote](#)

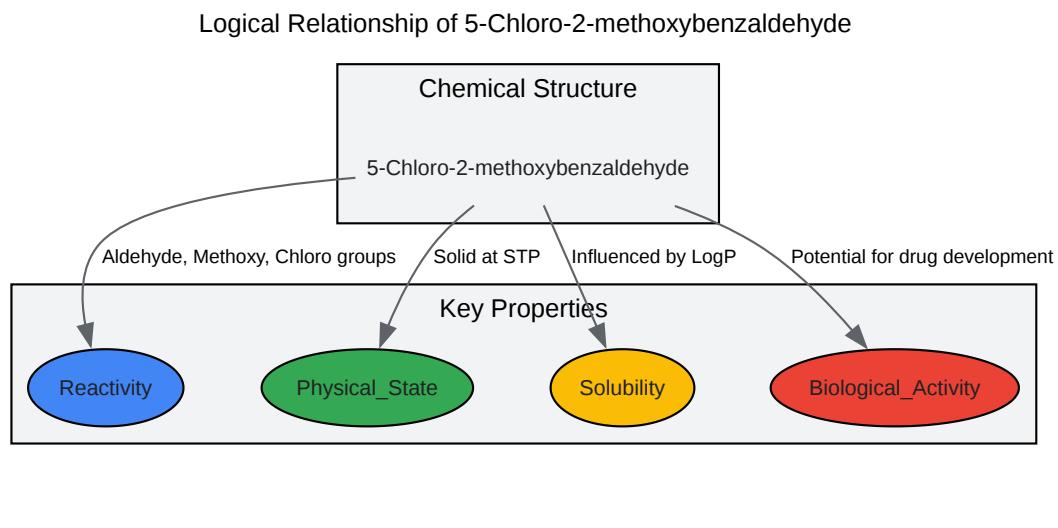
An In-depth Technical Guide to **5-Chloro-2-methoxybenzaldehyde**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **5-Chloro-2-methoxybenzaldehyde**. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable protocols.

Chemical Properties

The fundamental chemical and physical properties of **5-Chloro-2-methoxybenzaldehyde** are summarized in the table below, providing a quick reference for experimental planning and safety assessments.


Property	Value	Source
Molecular Formula	C ₈ H ₇ ClO ₂	[1] [2]
Molecular Weight	170.59 g/mol	[1]
CAS Number	7035-09-8	[3]
Melting Point	75-79 °C	[4]
Boiling Point	264.0 ± 20.0 °C at 760 mmHg	[1]
Density	1.2 ± 0.1 g/cm ³	[1]
Flash Point	117.7 ± 20.8 °C	[1]
LogP	2.42	[1]
Appearance	White to light yellow solid	[4]

Chemical Structure

5-Chloro-2-methoxybenzaldehyde possesses a substituted benzene ring at its core. The structure is characterized by an aldehyde group (-CHO) and a methoxy group (-OCH₃) in positions 1 and 2, respectively, and a chlorine atom (-Cl) at position 5.

- IUPAC Name: **5-Chloro-2-methoxybenzaldehyde**
- SMILES String: COc1ccc(Cl)cc1C=O[\[2\]](#)
- InChI Key: HXTWDGGMXZXOIV-UHFFFAOYSA-N[\[2\]](#)

The arrangement of these functional groups on the aromatic ring dictates the molecule's reactivity and its utility as a building block in organic synthesis.

[Click to download full resolution via product page](#)

Figure 1: Relationship between structure and properties.

Spectroscopic Data

While comprehensive experimental spectra are not readily available in public databases, predicted data and typical analysis methods are outlined below.

Mass Spectrometry: Predicted collision cross-section data provides insight into the molecule's ion mobility.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	171.02074	128.6
[M+Na] ⁺	193.00268	139.5
[M-H] ⁻	169.00618	133.0
[M+NH ₄] ⁺	188.04728	150.5
[M+K] ⁺	208.97662	136.3

Data sourced from PubChem predictions.[\[2\]](#)

NMR & IR Spectroscopy: For detailed structural confirmation, the following spectroscopic methods are standard:

- ¹H and ¹³C NMR spectroscopy would be conducted in a deuterated solvent like CDCl₃ or DMSO-d₆ to elucidate the proton and carbon environments.
- Infrared (IR) spectroscopy would identify characteristic vibrational frequencies for the C=O stretch of the aldehyde, C-O stretches of the methoxy group, and C-Cl vibrations.

Experimental Protocols

Synthesis of **5-Chloro-2-methoxybenzaldehyde**

A common synthetic route is the O-methylation of 5-chloro-2-hydroxybenzaldehyde.[\[4\]](#)

Objective: To synthesize **5-Chloro-2-methoxybenzaldehyde** via O-methylation.

Materials:

- 5-Chloro-2-hydroxybenzaldehyde (precursor)
- Methylating agent (e.g., iodomethane or dimethyl sulfate)
- Base (e.g., sodium hydride or potassium carbonate)
- Polar aprotic solvent (e.g., DMF or acetone)

- Hydrochloric acid (for work-up)
- Diethyl ether or other suitable extraction solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 5-chloro-2-hydroxybenzaldehyde and a base in a polar aprotic solvent.
- Addition of Methylating Agent: Cool the mixture in an ice bath. Add the methylating agent dropwise while maintaining the temperature.
- Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid. Extract the aqueous layer with a suitable organic solvent.
- Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Figure 2: Synthesis workflow for **5-Chloro-2-methoxybenzaldehyde**.

Safety and Handling:

- Hazard Classifications: Acute Toxicity 4 (Oral), Eye Irritation 2, and Aquatic Chronic 2.
- Precautionary Statements:
 - P264: Wash skin thoroughly after handling.
 - P270: Do not eat, drink or smoke when using this product.
 - P273: Avoid release to the environment.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Use chemical safety goggles.
 - Skin Protection: Wear protective gloves and clothing to prevent skin exposure.
 - Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.
- First Aid Measures:
 - Inhalation: Remove to fresh air. If not breathing, give artificial respiration.
 - Skin Contact: Wash off immediately with plenty of soap and water.
 - Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
 - Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms persist.[\[5\]](#)

This guide serves as a foundational resource for professionals working with **5-Chloro-2-methoxybenzaldehyde**. For specific applications, further consultation of detailed safety data sheets and experimental validation is strongly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-2-methoxybenzaldehyde | CAS#:7035-09-8 | Chemsoc [chemsoc.com]
- 2. PubChemLite - 5-chloro-2-methoxybenzaldehyde (C8H7ClO2) [pubchemlite.lcsb.uni.lu]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. nbino.com [nbino.com]
- 5. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5-Chloro-2-methoxybenzaldehyde chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1307231#5-chloro-2-methoxybenzaldehyde-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com